

Vintafolide: A Technical Guide to Its Discovery, Development, and Discontinuation

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Compound of Interest

Compound Name: Vintafolide

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An In-depth Review for Researchers and Drug Development Professionals

Introduction

Vintafolide (also known as EC145 or MK-8109) is an investigational small molecule drug conjugate (SMDC) designed as a targeted therapy for cancers overexpressing the folate receptor (FR).[1][2] It represents a pioneering effort to selectively deliver a potent cytotoxic agent to tumor cells while minimizing exposure to healthy tissues. **Vintafolide** is composed of three key components: folic acid as the targeting ligand, a cleavable disulfide-based linker system, and the vinca alkaloid cytotoxic agent, desacetylvinblastine hydrazide (DAVLBH).[3][4] Developed by Endocyte and later in partnership with Merck & Co., its clinical journey was closely intertwined with a companion imaging agent, Etarfolatide (EC20), designed to identify patients most likely to respond to the therapy.[1][5] This guide provides a detailed technical overview of the discovery, mechanism of action, and clinical development history of **Vintafolide**.

Discovery and Rationale: The Folate Receptor as a Therapeutic Target

The scientific rationale for **Vintafolide** is rooted in the unique expression pattern of the folate receptor alpha (FR α). Folate is an essential vitamin required for the synthesis of nucleotides and DNA replication, processes that are highly active in rapidly dividing cells.[3]

- **Expression in Cancer:** FR α is a high-affinity receptor that is frequently overexpressed on the surface of various epithelial malignancies, including over 80% of ovarian cancers, as well as non-small cell lung, endometrial, renal, and breast cancers.[4][6][7] Its expression is generally restricted on normal tissues, where it is typically confined to the apical surfaces of polarized epithelia, making it largely inaccessible to agents in the bloodstream.[3][7]
- **Prognostic Significance:** In several cancers, including ovarian cancer, high FR α expression is associated with advanced tumor stage, higher grade, and a poorer prognosis, further validating it as a compelling therapeutic target.[3][4][8]

This differential expression profile provides a therapeutic window, allowing for the targeted delivery of cytotoxic agents specifically to cancer cells. **Vintafolide** was engineered to exploit this by using folic acid, the natural ligand for FR α , to chauffeur a potent chemotherapy drug directly to the tumor site.[4][9]

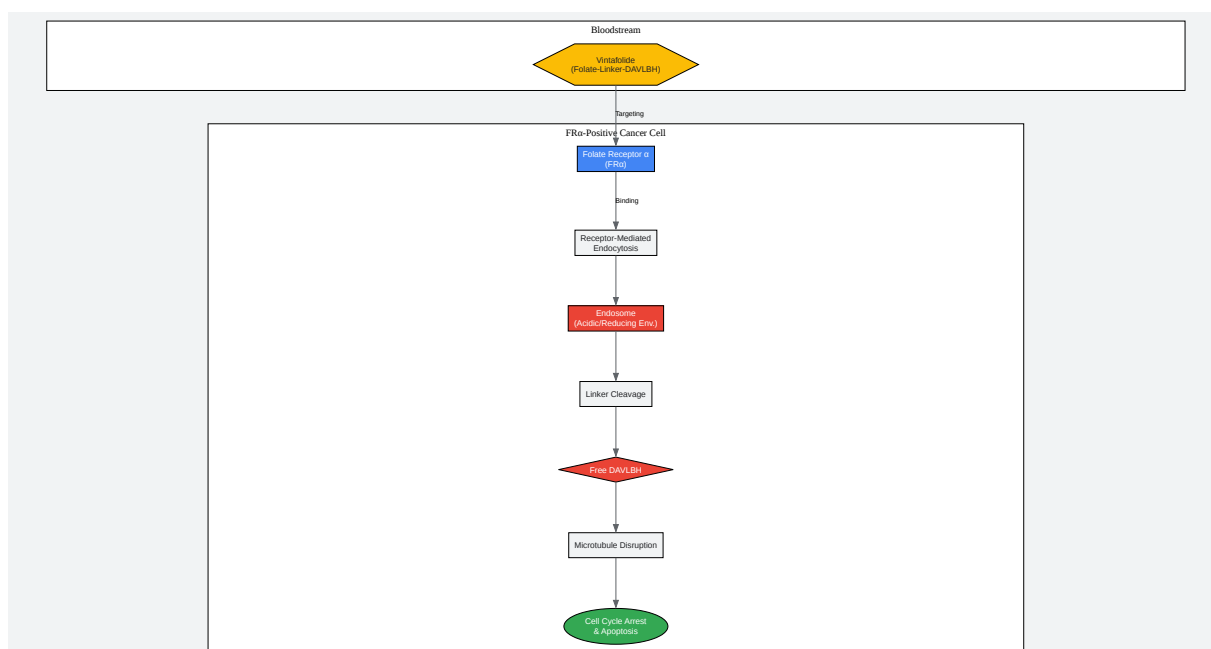
Vintafolide: Chemistry and Mechanism of Action

Vintafolide is a meticulously designed conjugate that links the targeting moiety to the cytotoxic payload.

- **Chemical Structure:** It consists of folic acid covalently linked to DAVLBH. This linkage is achieved via a hydrophilic peptide spacer and a reducible, self-immolative disulfide linker.[2][3][10] The hydrophilic spacer renders the otherwise insoluble DAVLBH readily soluble in aqueous solutions, enabling intravenous administration.[3][11]
- **Mechanism of Action:** The therapeutic activity of **Vintafolide** follows a multi-step, receptor-mediated process:
 - **Binding:** **Vintafolide** circulates in the bloodstream and binds with high affinity ($K_d \sim 0.1$ nM) to FR α on the surface of cancer cells.[3][11]
 - **Internalization:** The entire **Vintafolide**-FR α complex is then drawn into the cell through receptor-mediated endocytosis, forming an intracellular vesicle called an endosome.[1][4][7]
 - **Payload Release:** The endosome's internal environment becomes increasingly acidic (pH ~ 5). This acidic and reducing environment facilitates the cleavage of the disulfide bond in

the linker.[2][4][10]

- Cytotoxicity: This cleavage releases the active DAVLBH payload into the cell's cytoplasm. DAVLBH is a potent microtubule-destabilizing agent (a vinca alkaloid) that binds to tubulin, preventing the formation of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the M phase and ultimately triggers apoptosis (programmed cell death).[2][3][4]



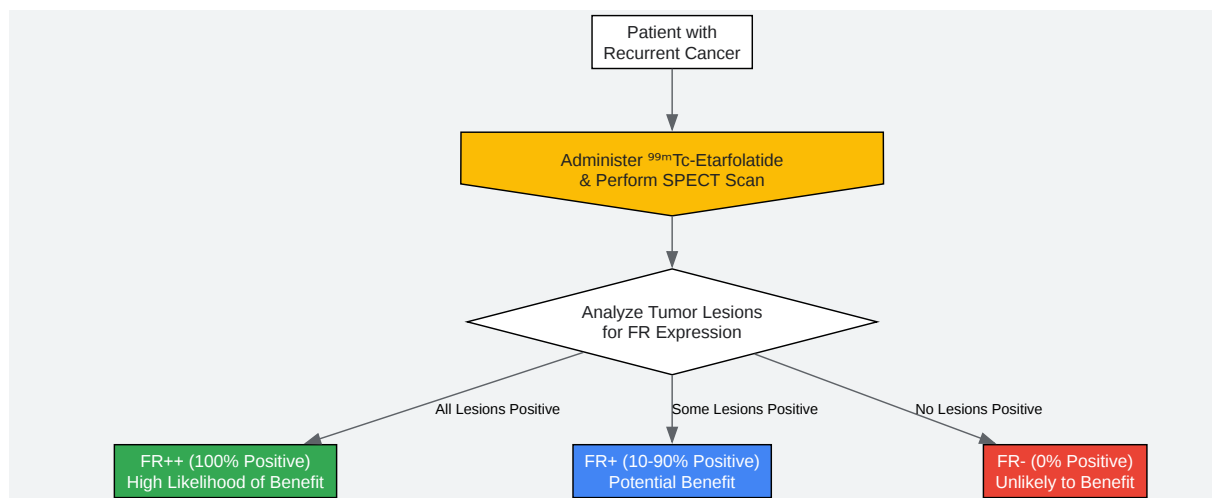
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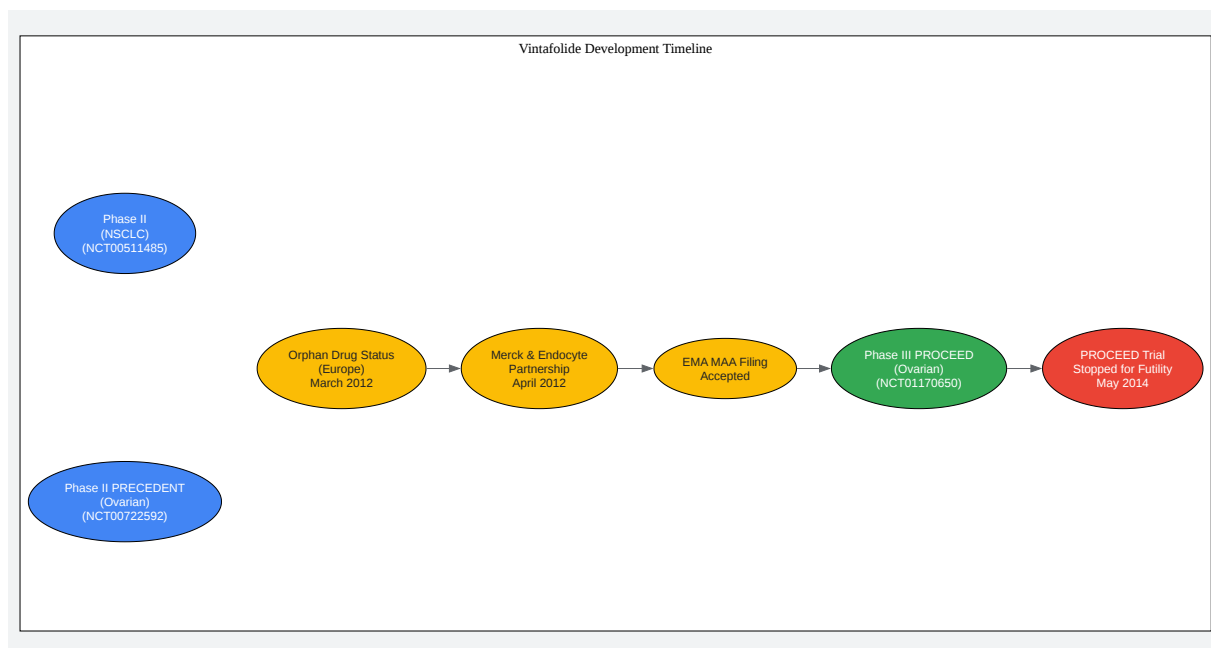
Vintafolide's receptor-mediated mechanism of action.

Companion Diagnostic: Etarfolatide (^{99m}Tc -EC20)

A key innovation in the development of **Vintafolide** was the simultaneous development of a companion diagnostic, Etarfolatide.[\[1\]](#)

- **Composition and Purpose:** Etarfolatide is an imaging agent consisting of folic acid linked to the gamma-emitting radioisotope Technetium-99m (^{99m}Tc).[\[12\]](#)[\[13\]](#) Its purpose was to non-invasively visualize FR-positive tumors using Single-Photon Emission Computed Tomography (SPECT) imaging, thereby identifying patients whose tumors expressed the target and were thus more likely to benefit from **Vintafolide**.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Patient Stratification:** Based on Etarfolatide scans, patients were categorized into three groups, allowing for a more precise evaluation of **Vintafolide**'s efficacy[\[11\]](#):
 - **FR++ (or FR 100%):** All tumor lesions were positive for FR expression.
 - **FR+ (or FR 10-90%):** At least one, but not all, tumor lesions were positive.
 - **FR- (or FR 0%):** No tumor lesions showed FR expression.





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